![molecular formula C13H16N4O2 B12533875 (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-03-2](/img/structure/B12533875.png)
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azido group, a methylphenyl group, and a pyrrolidinylmethanone moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-nitro-5-methylphenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-amino-5-methylphenol.
Azidation: The amine group is converted to an azido group using sodium azide, resulting in 2-azido-5-methylphenol.
Coupling: The azido compound is then coupled with (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent.
Major Products
Oxidation: (2-Carboxy-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone.
Reduction: (2-Amino-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging applications, where the compound selectively reacts with target molecules without interfering with biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Azido-5-methylphenyl)methanone: Lacks the pyrrolidinylmethanone moiety, resulting in different reactivity and applications.
(2-Azido-5-methylphenyl)[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidinylmethanone moiety is different, which can affect its biological activity and interactions.
Uniqueness
(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. The presence of the azido group allows for bioorthogonal reactions, while the pyrrolidinylmethanone moiety provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
830341-03-2 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2-azido-5-methylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C13H16N4O2/c1-9-4-5-12(15-16-14)11(7-9)13(19)17-6-2-3-10(17)8-18/h4-5,7,10,18H,2-3,6,8H2,1H3/t10-/m0/s1 |
Clave InChI |
POYKANVMCTYVSA-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCC[C@H]2CO |
SMILES canónico |
CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
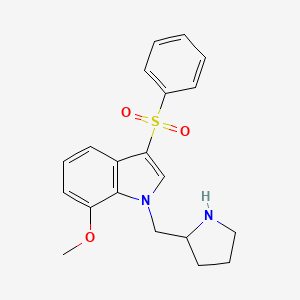
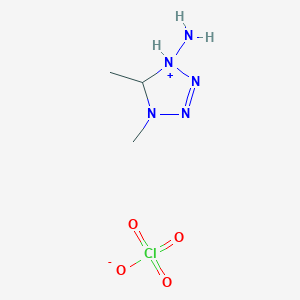
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)


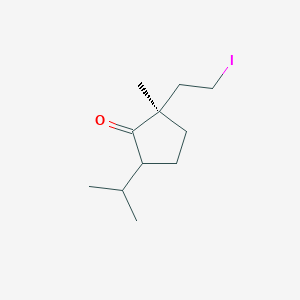
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
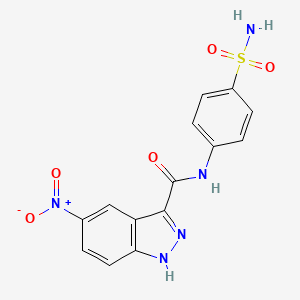
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
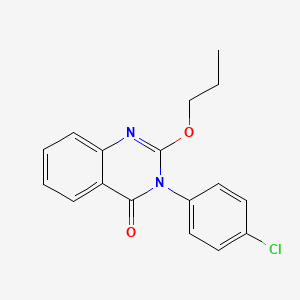
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
